molecular formula C12H10OS B045388 3-(3-Methylbenzoyl)thiophene CAS No. 118993-70-7

3-(3-Methylbenzoyl)thiophene

Cat. No. B045388
M. Wt: 202.27 g/mol
InChI Key: LJAWMVVCIIEREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylbenzoyl)thiophene is a compound of interest within the field of thiophene derivatives, which are crucial in various applications due to their unique chemical and physical properties. Thiophene derivatives are known for their widespread use in medicinal chemistry, organic materials, and as intermediates in organic synthesis. The synthesis and functionalization of thiophene derivatives, including 3-(3-Methylbenzoyl)thiophene, have attracted significant attention for their potential applications in pharmaceuticals, agrochemicals, and organic electronics (Xuan, 2020).

Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies, including the Gewald reaction and other novel synthetic approaches that have been developed to improve efficiency and selectivity. These methods provide a pathway to a broad range of thiophene compounds with diverse substituents, demonstrating the versatility of thiophene chemistry (Xuan, 2020).

Molecular Structure Analysis

Thiophene derivatives are characterized by their aromatic five-membered ring structure, incorporating sulfur as a heteroatom. This structure is fundamental to the chemical behavior and reactivity of these compounds, influencing their electronic properties and interactions with other molecules. The specific arrangement and types of substituents on the thiophene ring, such as in 3-(3-Methylbenzoyl)thiophene, play a critical role in determining the compound's physical and chemical properties.

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and nucleophilic substitutions. These reactions are essential for the functionalization and further modification of thiophene compounds. The presence of sulfur in the thiophene ring also affects the compound's electronic properties, making them valuable in the development of organic electronic materials (Gendron & Vamvounis, 2015).

Scientific Research Applications

Pyrolysis Mechanism Study

The pyrolysis mechanism of thiophene derivatives, such as 3-ethynylebenzo[b]thiophene, has been studied using density function theory. This research contributes to understanding the thermal stability and decomposition pathways of thiophene compounds, which could be relevant for 3-(3-Methylbenzoyl)thiophene as well (Li et al., 2021).

Synthesis and Antitubulin Activity

A library of functionalized benzo[b]thiophenes, similar in structure to 3-(3-Methylbenzoyl)thiophene, has been synthesized and evaluated for antiproliferative properties. These studies provide insights into the potential medicinal applications of thiophene derivatives (Tréguier et al., 2014).

Decomposition Mechanism in Heavy Oil

Research has been conducted on the decomposition mechanism of thiophene compounds in heavy oil under supercritical water. This study could be relevant for understanding the behavior of 3-(3-Methylbenzoyl)thiophene under similar conditions (Qi et al., 2020).

Configuration Analysis

The configurations of certain benzo[b]thiophen derivatives have been studied, which can inform about the structural properties and potential reactivity of 3-(3-Methylbenzoyl)thiophene (Réamonn & O'sullivan, 1977).

Alkylation and Substitution Reactions

Studies on the alkylation of cyanide ion with chloromethylbenzo[b]thiophene derivatives provide insights into the potential chemical reactions and modifications of 3-(3-Methylbenzoyl)thiophene (Campaigne & Neiss, 1965).

Pharmacological Properties

Research into the pharmacologically active benzo[b]thiophen derivatives, including their synthesis and potential as therapeutic agents, could be relevant for exploring the medical applications of 3-(3-Methylbenzoyl)thiophene (Chapman, Clarke, & Sawhney, 1968).

properties

IUPAC Name

(3-methylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12(13)11-5-6-14-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAWMVVCIIEREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437491
Record name 3-(3-METHYLBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylbenzoyl)thiophene

CAS RN

118993-70-7
Record name 3-(3-METHYLBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.